molecular formula C27H20N2S2 B14363699 N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline CAS No. 92681-78-2

N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline

Cat. No.: B14363699
CAS No.: 92681-78-2
M. Wt: 436.6 g/mol
InChI Key: SMNYNZKTKNIKAP-UHFFFAOYSA-N
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Description

N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline is a complex organic compound characterized by its unique structure, which includes a dithiolylidene group and multiple phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline typically involves multi-step organic reactions. One common method includes the condensation of N,N-diphenylamine with a suitable dithiolylidene precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline involves its interaction with specific molecular targets. The dithiolylidene group can participate in redox reactions, while the phenyl rings may engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenylamine: A simpler analog with two phenyl rings attached to an amine group.

    4-Aminobiphenyl: Contains a biphenyl structure with an amino group.

    N,N’-Diphenylbenzidine: Features two diphenylamine units connected by a biphenyl linker.

Uniqueness

N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline is unique due to the presence of the dithiolylidene group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific redox behavior or electronic characteristics.

Properties

CAS No.

92681-78-2

Molecular Formula

C27H20N2S2

Molecular Weight

436.6 g/mol

IUPAC Name

N,N-diphenyl-4-[(4-phenyl-1,3-dithiol-2-ylidene)amino]aniline

InChI

InChI=1S/C27H20N2S2/c1-4-10-21(11-5-1)26-20-30-27(31-26)28-22-16-18-25(19-17-22)29(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H

InChI Key

SMNYNZKTKNIKAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)S2

Origin of Product

United States

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